N-(4-methylphenyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O3S/c1-15-5-11-19(12-6-15)27-21(28)17-9-7-16(8-10-17)14-26-31(29,30)20-4-2-3-18(13-20)22(23,24)25/h2-13,26H,14H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGUZRFEGUIQSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methylbenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative.
Final Coupling: The final step involves coupling the sulfonylated intermediate with the benzamide core under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzamide moiety.
Reduction: Reduction reactions could target the sulfonyl group or the benzamide carbonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid, while reduction of the sulfonyl group could yield a sulfide.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound exhibits significant pharmacological properties due to the presence of the trifluoromethyl group, which enhances metabolic stability and bioavailability. Trifluoromethyl-containing compounds are known to interact favorably with biological targets, making them valuable in drug design .
Targeted Therapeutics
Research indicates that derivatives of this compound may serve as effective agents in treating various conditions such as cancer and inflammatory diseases. The sulfonamide moiety is particularly notable for its role in modulating enzyme activity, which can be beneficial in designing inhibitors for specific biological pathways .
Synthesis and Derivatives
Synthetic Pathways
The synthesis of N-(4-methylphenyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide can be achieved through various methods, including the reaction of 4-methylbenzenesulfonyl chloride with appropriate amines under controlled conditions. This method allows for the introduction of functional groups that enhance the compound's therapeutic profile .
Case Study: Trifluoromethyl Group in Drug Development
A review of FDA-approved drugs containing trifluoromethyl groups highlights their importance in modern pharmacology. For instance, compounds like Ubrogepant utilize similar structural features to achieve desired therapeutic effects, showcasing the relevance of this functional group in drug efficacy and safety profiles .
Biological Studies
In Vitro and In Vivo Studies
Studies have demonstrated that compounds similar to this compound can exhibit anti-cancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example, research on related sulfonamide derivatives has shown promising results in inhibiting tumor growth in xenograft models .
Summary of Research Findings
The following table summarizes key research findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl and sulfonyl groups could play a role in enhancing binding affinity or specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonamide Group
Analog 1 : 4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)-N-(4-methylphenyl)benzamide (CAS 690245-55-7)
- Key Difference : Replaces the -CF₃ group with a 3-methoxy (-OCH₃) substituent.
- Impact :
- Electronic Effects : Methoxy is electron-donating, reducing the sulfonamide's electrophilicity compared to the -CF₃ group.
- Solubility : Increased hydrophilicity due to the polar -OCH₃ group.
- Bioactivity : Methoxy derivatives often exhibit altered receptor binding; for example, antimicrobial activity in sulfonamides is sensitive to electronic modulation .
Analog 2 : 3-[(4-Chlorobenzenesulfonyl)methyl]-4-nitro-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzamide
- Key Differences: Incorporates a 4-chlorobenzenesulfonylmethyl group and a nitro (-NO₂) substituent.
- Impact: Steric Effects: The bulky chlorobenzenesulfonylmethyl group may hinder molecular flexibility. Target Affinity: Chlorine atoms are common in enzyme inhibitors (e.g., carbonic anhydrase), suggesting possible shared targets .
Core Structure Modifications
Analog 3 : 3-Methyl-N-(4-methylphenyl)benzamide
- Key Difference : Lacks the sulfonamide-trifluoromethyl component entirely.
- Lower Molecular Weight: May improve membrane permeability but decrease target specificity. Crystallinity: Simpler structures like this often form stable crystals, aiding in structural characterization .
Analog 4 : 4-Methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
- Key Differences : Replaces the sulfonamide with a sulfanyl (-S-) linkage and adds a triazolopyridazine ring .
- Impact :
Functional Group Additions
Analog 5 : N-{4-METHYL-3-[(3-PYRIMIDIN-4-YLPYRIDIN-2-YL)AMINO]PHENYL}-3-(TRIFLUOROMETHYL)BENZAMIDE
- Key Difference: Adds a pyrimidinylpyridinylamino side chain.
- Impact: Extended Conjugation: The aromatic side chain could enhance DNA intercalation or protein binding.
Comparative Data Table
Research Findings and Implications
- Synthetic Routes : The target compound likely shares synthetic pathways with analogs, such as coupling benzamide precursors with sulfonyl chlorides (e.g., via Schotten-Baumann reactions) .
- Spectroscopic Confirmation : IR and NMR data (e.g., absence of C=O bands in triazoles ) are critical for differentiating tautomeric forms in analogs.
- Biological Activity : The -CF₃ group in the target compound may confer superior enzyme inhibition compared to -OCH₃ or -Cl analogs due to stronger electron withdrawal .
- Thermodynamic Stability : Crystallographic studies (e.g., ) highlight how substituents influence packing efficiency and melting points.
Biological Activity
N-(4-methylphenyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide, also known as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound features a complex structure that may contribute to its pharmacological potential. The following sections explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C20H21F3N2O3S
- Molecular Weight : 426.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide moieties are known to inhibit various enzymes, including carbonic anhydrase and certain kinases. This inhibition can lead to reduced tumor growth and inflammation .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have shown significant activity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells, with IC50 values indicating potent antiproliferative effects .
- Antimicrobial Properties : The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes and exert antimicrobial effects. Related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria .
Therapeutic Applications
The compound's diverse biological activities suggest potential therapeutic applications in several areas:
- Cancer Treatment : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development in oncology.
- Antimicrobial Agents : With promising antibacterial properties, it could serve as a basis for new antibiotics targeting resistant strains.
- Anti-inflammatory Drugs : The inhibition of inflammatory pathways makes it suitable for treating conditions characterized by excessive inflammation.
Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer potential of similar sulfonamide derivatives, compounds were tested against a panel of cancer cell lines. The results indicated that one derivative exhibited an IC50 value of approximately 92.4 µM across eleven different cancer types, showcasing its broad-spectrum activity .
Case Study 2: Antimicrobial Efficacy
A comparative study on the antimicrobial efficacy of several compounds revealed that those containing the trifluoromethyl group had significantly lower MIC values against Staphylococcus aureus compared to Escherichia coli. This suggests that structural modifications can enhance selective potency against specific pathogens .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
